molecular formula C20H30O5 B1262372 resolvinE1

resolvinE1

Cat. No.: B1262372
M. Wt: 350.4 g/mol
InChI Key: AOPOCGPBAIARAV-WEKRNNBPSA-N
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Description

Resolvin E1-d4, also known as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid-d4, is a deuterated form of Resolvin E1. Resolvins are specialized pro-resolving mediators derived from omega-3 fatty acids, specifically eicosapentaenoic acid. These compounds play a crucial role in resolving inflammation and promoting tissue repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin E1-d4 is synthesized through a series of stereoselective transformations of eicosapentaenoic acid. The process involves the incorporation of deuterium atoms at specific positions to create the deuterated form. The synthesis typically involves the use of enzymes such as 5-lipoxygenase and epoxide hydrolase, which facilitate the conversion of eicosapentaenoic acid to Resolvin E1-d4 .

Industrial Production Methods: Industrial production of Resolvin E1-d4 involves large-scale synthesis using biocatalysts and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry and deuterium incorporation at the desired positions .

Chemical Reactions Analysis

Types of Reactions: Resolvin E1-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of Resolvin E1-d4, which retain or enhance its biological activity .

Scientific Research Applications

Resolvin E1-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard for the quantification of Resolvin E1 in analytical studies.

    Biology: Investigated for its role in modulating immune responses and resolving inflammation.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and promoting wound healing.

    Industry: Utilized in the development of anti-inflammatory drugs and supplements

Mechanism of Action

Resolvin E1-d4 exerts its effects by interacting with specific G-protein coupled receptors, such as chemokine-like receptor 1 and leukotriene B4 receptor 1. These interactions lead to the inhibition of polymorphonuclear leukocyte transendothelial migration, reduction of pro-inflammatory cytokine production, and promotion of macrophage-mediated clearance of apoptotic cells. The compound also activates signaling pathways like CREB, mTOR, and Src-FAK, which are involved in cellular proliferation and migration .

Comparison with Similar Compounds

Uniqueness: Resolvin E1-d4 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical studies. Its specific interactions with G-protein coupled receptors and distinct signaling pathways also set it apart from other similar compounds .

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(6Z,8E,10E,14Z,16E)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid

InChI

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-

InChI Key

AOPOCGPBAIARAV-WEKRNNBPSA-N

Isomeric SMILES

CCC(/C=C/C=C\CC(/C=C/C=C/C=C\C(CCCC(=O)O)O)O)O

Canonical SMILES

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

physical_description

Solid

Synonyms

5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid
5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-EPA
Resolvin E1
RvE1

Origin of Product

United States

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